molecular formula C16H23ClN2 B1588150 BENZYL-DBU-CHLORIDE CAS No. 49663-94-7

BENZYL-DBU-CHLORIDE

Cat. No.: B1588150
CAS No.: 49663-94-7
M. Wt: 278.82 g/mol
InChI Key: CIIDVPBPKJUNNK-UHFFFAOYSA-M
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Description

BENZYL-DBU-CHLORIDE is a chemical compound with the molecular formula C16H23ClN2 and a molecular weight of 278.82 g/mol . This compound is known for its unique structure, which includes a pyrimidoazepinium core with a benzyl substituent. It is commonly used in various industrial and research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL-DBU-CHLORIDE typically involves the chlorination of 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-pyrimido(1,2-a)azepine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The purity and yield of the product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: BENZYL-DBU-CHLORIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

Benzyl-DBU-Chloride serves as a critical reagent in organic synthesis due to its ability to facilitate carbon-carbon and carbon-nitrogen bond formation. It is particularly useful in:

  • Deprotonation Reactions : The compound acts as a base catalyst, enabling the deprotonation of acidic protons in various substrates, which is essential for subsequent reactions like nucleophilic substitutions and cyclizations .
  • Benzylation Reactions : It is employed to introduce benzyl groups into organic molecules through nucleophilic substitution reactions. This process is vital for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .

Table 1: Comparison of this compound with Other Catalysts

PropertyThis compoundDBUBenzyl Chloride
StructureBenzyl + DBUBicyclic amineBenzyl halide
RoleCatalystBaseAlkylating agent
ApplicationOrganic synthesisDeprotonationNucleophilic substitution
ReactivityHighModerateHigh

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Anticancer Properties : Studies have shown that benzyl derivatives can inhibit the proliferation of cancer cells. For instance, compounds derived from benzyl moieties have been linked to significant antiproliferative effects against colorectal cancer cells, suggesting that this compound could be explored for its therapeutic potential in oncology .
  • Antimicrobial Activity : There is ongoing research into the antimicrobial properties of benzyl-containing compounds. The structural features of this compound may enhance its interaction with biological targets, potentially leading to the development of new antimicrobial agents.

Industrial Applications

In industrial contexts, this compound finds utility in:

  • Production of Ionic Liquids : It is used as a precursor for synthesizing ionic liquids, which are important solvents and catalysts in various chemical processes. The ionic liquid derived from this compound exhibits enhanced catalytic activity due to its unique ionic properties .
  • Synthesis of Specialty Chemicals : The compound is involved in producing specialty chemicals used in pharmaceuticals, fragrances, and polymers. Its reactivity allows for the efficient synthesis of complex molecules required in these industries .

Case Study 1: DBU-Mediated Organic Transformations

A study demonstrated the efficiency of DBU-mediated reactions involving this compound for synthesizing fused heteroaryl pyrazinones. The reaction showcased high yields and selectivity, emphasizing the compound’s utility in complex organic syntheses .

Case Study 2: Antiproliferative Activity

Research on glucopyranosyl-conjugated benzyl derivatives highlighted the importance of the benzyl moiety in enhancing anticancer activity. One derivative exhibited significant antiproliferative effects comparable to established chemotherapeutics, indicating the potential role of this compound derivatives in cancer treatment .

Mechanism of Action

The mechanism of action of BENZYL-DBU-CHLORIDE involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Uniqueness: BENZYL-DBU-CHLORIDE is unique due to its specific combination of a pyrimidoazepinium core and a benzyl substituent. This structure imparts distinct chemical properties, making it valuable in various applications, from organic synthesis to industrial production.

Biological Activity

Benzyl-DBU-chloride, a compound derived from the interaction of benzyl chloride with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

This compound is primarily utilized as a reagent in organic synthesis and as a catalyst in chemical reactions. Its mechanism of action involves forming stable complexes with biomolecules, which can influence their reactivity and stability. This property makes it valuable in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives. For instance, DBU-conjugated compounds have shown promising results against various bacterial strains. In one study, the half-maximal inhibitory concentration (IC50) values were determined for several derivatives on human keratinocyte (HaCaT) cell lines:

CompoundIC50 (µg/mL)Activity Level
Compound 30.13High
Compound 124.26Moderate
Compound 211.02Moderate
Compound 10>10Low

These findings suggest that certain derivatives possess significant cytotoxic effects, making them candidates for further investigation as antimicrobial agents .

Anticancer Activity

This compound has also been studied for its anticancer properties. A series of glucopyranosyl-conjugated benzyl derivatives demonstrated antiproliferative activity against colorectal cancer cells (HCT-116). One specific derivative showed potency comparable to established chemotherapeutics like 5-fluorouracil (5-FU), inducing apoptotic cell death in cancer models:

DerivativeIC50 (µM)Selectivity Index
Compound 8d10High

The selectivity over normal cells was notably improved, indicating the potential for developing safer cancer therapies .

Case Studies

Case Study 1: Antimicrobial Effects on HaCaT Cells
In a controlled study, various derivatives of this compound were tested for their cytotoxic effects on HaCaT cells using the MTT assay. The results indicated that while some compounds exhibited strong cytotoxicity at low concentrations, others had minimal effects on cell viability at therapeutic concentrations.

Case Study 2: Anticancer Efficacy
A separate investigation focused on the anticancer efficacy of this compound derivatives against HCT-116 colorectal cancer cells. The study revealed that specific modifications to the benzyl moiety significantly enhanced therapeutic indices, supporting the hypothesis that structure-activity relationships play a critical role in drug design .

Properties

IUPAC Name

1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N2.ClH/c1-3-8-15(9-4-1)14-18-13-7-12-17-11-6-2-5-10-16(17)18;/h1,3-4,8-9H,2,5-7,10-14H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIDVPBPKJUNNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](CC1)CCCN2CC3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964331
Record name 1-Benzyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49663-94-7
Record name Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49663-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepinium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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